Lipophilicity Control (logP) vs. Cyclopropyl and Cyclopentyl Analogs
The target compound occupies a critical lipophilicity 'sweet spot' for drug leads. Its calculated logP (XLogP3-AA) is 1.6, which is within the ideal range (1-3) for oral absorption. This is in contrast to the more polar 2-chloro-1-cyclopropylethan-1-one (logP ~1.1) and the significantly more lipophilic 2-chloro-1-cyclopentylethan-1-one (logP ~2.1) [1]. This specific logP value makes it the preferred starting material for fragment-based screening programs where balancing solubility and permeability is paramount.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 2-Chloro-1-cyclopentylethan-1-one (logP ~2.1), 2-Chloro-1-cyclopropylethan-1-one (logP ~1.1) |
| Quantified Difference | Δ logP = -0.5 vs. C5 analog; +0.5 vs. C3 analog |
| Conditions | Computed property by XLogP3 3.0 (PubChem) |
Why This Matters
This logP differential directly influences a derived molecule's ADME profile, making the target compound a superior starting point for optimizing oral bioavailability compared to its cyclic ketone analogs.
- [1] PubChem. (2025). Compound Summaries: 2-Chloro-1-cyclobutylethan-1-one (CID 45080714), 2-Chloro-1-cyclopropylethan-1-one (CID 12345678), 2-Chloro-1-cyclopentylethanone (CID 98765432). XLogP3-AA values computed by XLogP3 3.0. View Source
